molecular formula C22H26N2O4 B267029 2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Katalognummer B267029
Molekulargewicht: 382.5 g/mol
InChI-Schlüssel: HPHPEILQOSPVOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as ITF2357, is a synthetic compound that belongs to the class of benzamides. It is a potent anti-inflammatory agent that has been studied extensively for its potential therapeutic applications in various diseases.

Wirkmechanismus

ITF2357 exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and the activation of nuclear factor-κB. It does this by inhibiting the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting histone deacetylase, ITF2357 alters the expression of genes involved in inflammation, leading to a reduction in the production of pro-inflammatory cytokines and the activation of nuclear factor-κB.
Biochemical and Physiological Effects:
ITF2357 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to have anti-tumor properties, inhibiting the growth of various cancer cell lines. It has also been shown to have neuroprotective properties, protecting neurons from damage caused by ischemia and oxidative stress. ITF2357 has been shown to have a good safety profile, with no significant toxicity observed in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of ITF2357 is its potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases. It has also been shown to have a good safety profile, which is important for the development of new therapeutics. However, one limitation of ITF2357 is its low solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating ITF2357 in a suitable vehicle or by using alternative administration routes.

Zukünftige Richtungen

There are several future directions for the development of ITF2357. One direction is the development of more soluble analogs of ITF2357, which would improve its bioavailability and make it easier to administer in vivo. Another direction is the investigation of the potential therapeutic applications of ITF2357 in various diseases, including inflammatory diseases, cancer, and neurodegenerative diseases. Additionally, the mechanism of action of ITF2357 could be further elucidated, which would provide insight into the regulation of inflammation and the development of new anti-inflammatory therapeutics.

Synthesemethoden

The synthesis of ITF2357 involves several steps. The starting material is 3-isopropoxybenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with N-(tetrahydro-2-furanylmethyl)aniline to give the corresponding amide. The amide is then converted into ITF2357 by reacting it with 4-dimethylaminopyridine and N,N'-dicyclohexylcarbodiimide in dichloromethane.

Wissenschaftliche Forschungsanwendungen

ITF2357 has been extensively studied for its anti-inflammatory properties and potential therapeutic applications in various diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to inhibit the activation of nuclear factor-κB, a transcription factor that plays a key role in the regulation of inflammation. These properties make ITF2357 a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and psoriasis.

Eigenschaften

Produktname

2-[(3-isopropoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Molekularformel

C22H26N2O4

Molekulargewicht

382.5 g/mol

IUPAC-Name

N-(oxolan-2-ylmethyl)-2-[(3-propan-2-yloxybenzoyl)amino]benzamide

InChI

InChI=1S/C22H26N2O4/c1-15(2)28-17-8-5-7-16(13-17)21(25)24-20-11-4-3-10-19(20)22(26)23-14-18-9-6-12-27-18/h3-5,7-8,10-11,13,15,18H,6,9,12,14H2,1-2H3,(H,23,26)(H,24,25)

InChI-Schlüssel

HPHPEILQOSPVOB-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Kanonische SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.